Aeruginopeptin 228B

Description

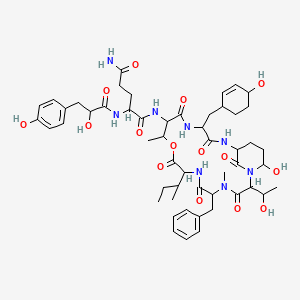

Aeruginopeptin 228B is a cyclic peptide cyanotoxin produced by cyanobacteria, notably Microcystis aeruginosa. It belongs to the cyanopeptolin class of compounds, characterized by their nonribosomal peptide synthetase (NRPS)-derived structures and protease inhibitory activity . Its molecular formula is C₅₂H₇₂N₈O₁₅, with a molecular weight of 1048.5117 Da . Structurally, it features a cyclic depsipeptide backbone with variable side chains, including methylated and hydroxylated residues, which contribute to its bioactivity and stability . This compound has been identified in toxic algal blooms, particularly in Lake Kasumigaura (Japan) and Campania (Italy), where it co-occurs with microcystins and other cyanotoxins .

Properties

Molecular Formula |

C52H72N8O15 |

|---|---|

Molecular Weight |

1049.2 g/mol |

IUPAC Name |

N-[5-benzyl-8-butan-2-yl-21-hydroxy-15-[(4-hydroxycyclohex-2-en-1-yl)methyl]-2-(1-hydroxyethyl)-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]pentanediamide |

InChI |

InChI=1S/C52H72N8O15/c1-6-27(2)42-52(74)75-29(4)43(58-45(67)35(20-22-40(53)65)54-48(70)39(64)26-32-14-18-34(63)19-15-32)49(71)56-37(24-31-12-16-33(62)17-13-31)46(68)55-36-21-23-41(66)60(50(36)72)44(28(3)61)51(73)59(5)38(47(69)57-42)25-30-10-8-7-9-11-30/h7-12,14-16,18-19,27-29,31,33,35-39,41-44,61-64,66H,6,13,17,20-26H2,1-5H3,(H2,53,65)(H,54,70)(H,55,68)(H,56,71)(H,57,69)(H,58,67) |

InChI Key |

NPFMRWVLZMWWHA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)O)O)CC4CCC(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Aeruginopeptin 228B shares structural homology with other cyanopeptolins and aeruginopeptins. Key comparisons include:

| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Features | Biological Activity |

|---|---|---|---|---|

| This compound | C₅₂H₇₂N₈O₁₅ | 1048.5117 | Cyclic depsipeptide, methylated residues | Protease inhibition, cytotoxicity |

| Aeruginopeptin 228A | C₅₂H₆₈N₈O₁₅ | 1044.4804 | Lacks four hydrogens vs. 228B; chlorinated? | Similar to 228B |

| Aeruginopeptin 95B | C₅₆H₇₉N₉O₁₇ | 1149.5594 | Larger side chain, additional methyl groups | Enhanced bioactivity |

| Cyanopeptolin 954 | C₅₄H₇₆N₈O₁₅ | 1076.543 | Chlorinated variant | Thrombin inhibition |

| Micropeptin MP-88B | Undisclosed | ~950–1050 | Linear peptide with sulfated residues | Serine protease inhibition |

Key Observations :

- Aeruginopeptin 228A vs. 228B: The difference of four hydrogens (C₅₂H₆₈N₈O₁₅ vs. C₅₂H₇₂N₈O₁₅) suggests a structural variation, likely in methylation or hydroxylation patterns . Both are derived from the same biosynthetic gene cluster (AM773671) in Microcystis PCC 9812 .

- Cyanopeptolin 954: Chlorination distinguishes it from aeruginopeptins, enhancing its affinity for thrombin inhibition .

Functional and Ecological Roles

- Protease Inhibition: this compound inhibits trypsin and plasmin, similar to cyanopeptolin 954 (thrombin inhibition) and micropeptins (elastase inhibition) .

- Toxicity : Co-occurs with microcystins (e.g., MC-LW, MC-FR) in toxic blooms, but its standalone cytotoxicity is less characterized compared to microcystins .

- Ecological Distribution: Found in Microcystis-dominant blooms in Italy and Japan, whereas cyanopeptolin 954 is prevalent in chlorinated blooms in Lake Kawaguchi .

Detection and Analytical Data

LC-MS profiles differentiate aeruginopeptins from analogs:

- This compound: [M + H]+ ion at m/z 1049.5, with fragments at m/z 621.34 ([M + H − H₂O]+) and m/z 603.3 ([M + H − 2H₂O]+) .

- Aeruginopeptin 228A: Distinct fragmentation due to reduced hydrogen content, confirmed via HRMS .

Q & A

Q. What spectroscopic and chromatographic methods are essential for characterizing Aeruginopeptin 228B's structural identity?

- Methodological Answer: this compound requires multi-dimensional nuclear magnetic resonance (NMR) spectroscopy (e.g., , , COSY, HSQC) to resolve its peptide backbone and side-chain configurations. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. Purity must be validated via HPLC with UV/Vis or diode-array detection, using C18 reverse-phase columns and acetonitrile/water gradients. For novel derivatives, comparative analysis with known cyanopeptolins (e.g., micropeptin S70-A) is critical .

Q. How is this compound synthesized, and what are the critical reaction steps?

- Methodological Answer: Synthesis involves solid-phase peptide synthesis (SPPS) for the cyclic depsipeptide core, followed by post-translational modifications (e.g., chlorination, hydroxylation). A key challenge is the desilylation of intermediate 228b(±), which proceeds slowly under TBAF conditions at 80°C compared to its analogues. Optimizing reaction time and temperature (e.g., 48–72 hours at 80°C) is crucial to avoid side reactions .

Q. What natural sources produce this compound, and how does its occurrence compare to related compounds?

- Methodological Answer: this compound is isolated from Microcystis strains, notably PCC 9812 (United States). It co-occurs with aeruginopeptin 228-A and chlorinated cyanopeptolins (e.g., cyanopeptolin 954d). Strain-specific biosynthetic gene clusters (BGCs) explain structural variations; phylogenetic analysis of adenylation domains can predict substrate specificity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing epimerization risks?

- Methodological Answer: Use microwave-assisted SPPS to reduce coupling times and minimize racemization. For desilylation (e.g., 228b(±)), substitute TBAF with milder agents like HF-pyridine to improve regioselectivity. Monitor reaction progress via NMR for real-time detection of epimerization. Parallel synthesis of truncated analogues (e.g., linear precursors) aids in identifying stability bottlenecks .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., protease concentration, pH). Standardize bioactivity assays using recombinant enzymes (e.g., trypsin, thrombin) and include positive controls (e.g., leupeptin). Perform dose-response curves (IC) in triplicate and validate via isothermal titration calorimetry (ITC) to confirm binding kinetics. Cross-reference with structurally similar cyanopeptolins (e.g., micropeptin NIES103) to identify structure-activity relationships (SARs) .

Q. How can computational modeling predict this compound’s interaction with serine proteases?

- Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) with protease crystal structures (PDB IDs: 1S0Q, 2AJ9) to map binding pockets. Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess conformational stability over 100-ns trajectories. Validate predictions via alanine scanning mutagenesis of key residues (e.g., Arg/Lys in the protease active site) .

Q. What experimental controls are critical for validating this compound’s protease inhibition specificity?

- Methodological Answer: Include negative controls:

- Enzyme-negative: Substrate + buffer (baseline activity).

- Inhibitor-negative: Enzyme + DMSO (solvent control).

- Off-target enzymes: Test against elastase or chymotrypsin to rule out cross-reactivity.

Quantify inhibition via fluorogenic substrates (e.g., Z-GGR-AMC for trypsin) and normalize to vehicle-treated samples .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?

- Methodological Answer: Variability often stems from impurities in synthetic batches. Implement orthogonal purification: HPLC followed by preparative TLC or countercurrent chromatography. Characterize each batch via NMR (≥95% purity) and LC-MS. Use a centralized reference standard (e.g., NIST-certified) for cross-study calibration .

Q. What statistical approaches validate the ecological significance of this compound in microbial competition?

- Methodological Answer: Conduct co-culture assays with Microcystis PCC 9812 and competing algae (e.g., Chlamydomonas). Measure growth inhibition via OD and LC-MS quantification of this compound. Apply mixed-effects models to account for environmental variables (pH, light). Reproducibility requires ≥3 biological replicates and metadata sharing (e.g., NCBI BioProject) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.